Octyl-silane

Beschreibung

Eigenschaften

IUPAC Name |

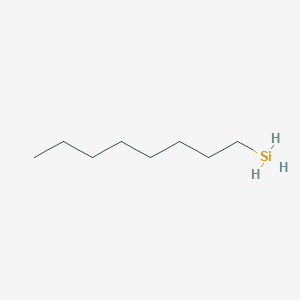

octylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20Si/c1-2-3-4-5-6-7-8-9/h2-8H2,1,9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLYNRPOIZEADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[SiH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-92-1 | |

| Record name | Octylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Reaction Mechanism

The hydrosilylation mechanism proceeds via a Chalk-Harrod pathway, where the catalyst coordinates with the alkene, facilitating oxidative addition of the Si–H bond. Subsequent migratory insertion and reductive elimination yield the alkylsilane product. For example, 1-octene reacts with triethylsilane in the presence of (1,5-cyclooctadiene)(methoxy)iridium(I) dimer to form triethyl(octyl)silane at 110°C under inert conditions.

Optimization Parameters

Table 1: Hydrosilylation Conditions and Outcomes

| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1-Octene | Iridium dimer | tert-Butyl ether | 110 | 92 |

| 1-Octyne | Pt/C | Dichloroethane | 80 | 88 |

Hydrolysis-Condensation of Alkoxysilanes

Alkoxysilanes such as octyltriethoxysilane undergo hydrolysis followed by condensation to form oligomeric octyl-siloxanes. This method is favored for producing materials with controlled molecular weights and low volatility.

Stepwise Process

-

Hydrolysis : Octyltriethoxysilane reacts with water in the presence of acidic or basic catalysts (e.g., NaCl, HCl).

-

Condensation : Silanol intermediates (≡Si–OH) undergo dehydration to form Si–O–Si bonds.

Catalytic Influence

Table 2: Hydrolysis Rates of Silanes in Cement Systems

| Silane | Peak Ethanol Liberation (h) | Hydrolysis Efficiency (%) |

|---|---|---|

| Propyltriethoxysilane | 8 | 100 |

| Octyltriethoxysilane | 180 | 50 |

The slower hydrolysis of octyltriethoxysilane necessitates prolonged reaction times (~7.5 days) but enables precise control over oligomer size.

Functionalization of Substrates with Silane Mixtures

Surface-bound octyl-silanes are synthesized by co-condensing trichlorosilanes (e.g., octyltrichlorosilane ) with functional silanes like glycidoxypropyltrimethoxysilane. This method tailors surface energy and functional group density.

Derivatization Protocol

Applications in Solid-Phase Synthesis

Functionalized octyl-silane substrates enable combinatorial library synthesis, such as oligonucleotide and peptide arrays. For example, 3-(2,3-glycidoxypropyl)trimethoxysilane oligomers provide epoxy groups for subsequent conjugation.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Hydrosilylation | High yield, short reaction | Expensive catalysts | Industrial |

| Hydrolysis | Low-cost reagents | Slow kinetics, byproducts | Laboratory |

| Functionalization | Tailored surfaces | Substrate-dependent | Niche applications |

Analyse Chemischer Reaktionen

Dehydrogenative Coupling with Hydroxyl Groups

Octyl-silane undergoes dehydrogenative coupling with surfaces containing hydroxyl (-OH) groups, forming covalent Si-O bonds and releasing hydrogen gas (H₂). This reaction occurs under both catalyzed and non-catalyzed conditions . The process is critical for modifying organic and inorganic surfaces, enhancing interfacial properties such as adhesion and stability.

Adsorption on Metal Surfaces

The compound reacts with metal surfaces (e.g., gold, titanium, zirconium) via dissociative adsorption. This mechanism involves the cleavage of Si-H bonds, enabling the silane to deposit on the surface while liberating H₂. The reaction typically occurs at room temperature in vapor phases or aprotic solvents .

Steric Effects on Reaction Rates

Longer alkyl chains (e.g., octyl) introduce steric hindrance, slowing reaction rates compared to shorter chains. For example, in studies of triethoxyalkylsilanes, octyltriethoxysilane reacted slower than methyltriethoxysilane due to reduced accessibility of reactive sites . While this data pertains to ethoxysilanes, similar steric principles apply to this compound.

Solvent and Temperature Dependence

Reactions are generally conducted in aprotic solvents or vapor phases to avoid interference with moisture . Elevated temperatures may accelerate dehydrogenative coupling but are not typically required for adsorption processes.

Surface Modification

This compound is used to modify hydroxyl-rich surfaces (e.g., silica, ceramics), improving compatibility with organic materials. Its ability to form stable Si-O bonds enhances mechanical and chemical durability .

Stability Considerations

The compound is stable in anhydrous conditions but reacts with water, alcohols, or protic solvents, which can lead to unintended hydrolysis or side reactions . Hydrolysis products may include silanol intermediates, though primary reactions focus on dehydrogenation.

Hazard Profile

While specific toxicity data for this compound is limited, related silanes (e.g., triethoxy(octyl)silane) show moderate skin irritation and CNS effects in animal studies . Handling requires precautions to avoid exposure to moisture or protic solvents, which can trigger reactive decomposition.

Biodegradability

Silanes with alkyl groups (e.g., octyl) are generally less biodegradable due to steric hindrance and hydrophobicity. Hydrolysis products like silanol intermediates may adsorb onto surfaces or undergo slow environmental degradation .

Comparison of Reaction Rates

| Silane Type | Alkyl Chain | Reaction Rate | Key Factor |

|---|---|---|---|

| Methyltriethoxysilane | Methyl | Fastest | Minimal steric hindrance |

| Propyltriethoxysilane | Propyl | Intermediate | Moderate steric effects |

| Octyltriethoxysilane | Octyl | Slowest | Significant steric hindrance |

Data adapted from studies on triethoxyalkylsilanes .

This table illustrates how alkyl chain length impacts reaction kinetics, a principle applicable to this compound’s behavior.

Wissenschaftliche Forschungsanwendungen

Concrete Protection

One of the most notable applications of octyl-silane is in concrete protection. Research indicates that octyl-triethoxysilane emulsions significantly enhance the durability of concrete by reducing carbonation depth and improving resistance to freeze-thaw cycles. A study found that the carbonation depth was reduced by 42% when treated with this compound emulsion .

Table 1: Effect of this compound on Concrete Properties

| Property | Untreated Concrete | Treated with this compound |

|---|---|---|

| Carbonation Depth (mm) | 10 | 5 |

| Freeze-Thaw Resistance | Low | High |

| Water Absorption (%) | 12 | 4 |

Silane Sealers

Silane sealers are widely used to protect concrete surfaces from moisture ingress and chemical attack. Case studies demonstrate that silanes, including this compound, effectively penetrate concrete surfaces, forming a hydrophobic layer that prevents water absorption and damage from freeze-thaw cycles .

Pervaporative Desulfurization

This compound has been utilized in the development of composite membranes for pervaporative desulfurization processes. A study detailed the synthesis of polydimethylsiloxane (PDMS) membranes modified with this compound for the removal of sulfur compounds from model fuels. The membranes exhibited high thermal stability and effective desulfurization performance under varying conditions .

Table 2: Performance Metrics of PDMS-Octyl Silane Membranes

| Parameter | Value |

|---|---|

| Maximum Flux (kg/m²h) | 0.051 |

| Enrichment Factor | 7.32 |

| Thermal Stability (°C) | Up to 370 |

Nano-Alumina Composites

Research has shown that this compound can modify nano-alumina to improve its compatibility with polymers, enhancing the mechanical properties of composite materials. This modification allows for better dispersion of nano-fillers within polymer matrices, resulting in improved thermal and mechanical properties .

Wirkmechanismus

Mechanism of Action: Octyl-silane exerts its effects primarily through the formation of self-assembled monolayers on surfaces. The octyl group provides hydrophobic properties, while the silicon atom forms strong bonds with the substrate . This results in a stable, water-repellent surface that can resist various environmental conditions .

Molecular Targets and Pathways:

Surface Hydroxyl Groups: this compound reacts with surface hydroxyl groups to form siloxane bonds.

Polymerization Pathways: The silanol groups formed during hydrolysis can undergo polymerization to form siloxane networks.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|---|

| Octyl-silane | 871-92-1 | C₈H₂₀Si | 144.33 | Si–H, Si–C bonds | Moderate reactivity; coupling agent |

| Octyltrichlorosilane | 5283-66-9 | C₈H₁₇Cl₃Si | 247.67 | Si–Cl bonds | High reactivity; hydrolyzes readily |

| Octadecyl Silane | 18623-11-5 | C₁₈H₃₈Si | 270.58 | Si–H, Si–C bonds | Low polarity; surface modification |

| Octadecyldimethylchlorosilane | 18643-08-8 | C₂₀H₄₃ClSi | 339.10 | Si–Cl, Si–CH₃ bonds | Selective reactivity; polymer synthesis |

| Octamethyl cyclotetrasiloxane | 556-67-2 | C₈H₂₄O₄Si₄ | 296.62 | Cyclic siloxane | Thermal stability; lubricants |

Key Comparisons :

- Reactivity: Octyltrichlorosilane (Si–Cl bonds) is highly reactive compared to this compound (Si–H), making it suitable for covalent surface grafting . Chlorinated silanes like Octyltrichlorosilane hydrolyze in moisture to form silanol groups, whereas this compound requires catalysts for similar reactions .

- Chain Length : Octadecyl Silane (C₁₈) has a longer alkyl chain than this compound (C₈), enhancing hydrophobicity and surface coverage in chromatography applications .

- Applications: this compound improves nanofiller dispersion in polymers, delaying partial discharge (PD) propagation in insulation materials . Octadecyldimethylchlorosilane is used in silicone oils and silane-modified polymers due to its dual functional groups (Cl and CH₃) . Cyclic siloxanes (e.g., Octamethyl cyclotetrasiloxane) are thermally stable and used in lubricants and cosmetics .

Dispersion Efficiency in Nanocomposites

Analysis : this compound’s coupling agent role marginally enhances dispersion compared to unmodified fillers, but chlorinated analogs like Octyltrichlorosilane achieve better homogeneity due to covalent bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.